4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with ethoxy and pyridin-2-yl-imidazol-1-yl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of ethylbenzamide derivatives with reduced imidazole rings.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.
Scientific Research Applications
4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyridin-2-yl-imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the ethoxy and imidazole substituents, resulting in different chemical properties and applications.
4-ethoxy-N-(2-(pyridin-2-yl)ethyl)benzamide: Similar structure but without the imidazole ring, affecting its reactivity and biological activity.
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar but lacks the ethoxy group, influencing its solubility and interaction with other molecules.
Uniqueness
4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and imidazole groups allows for diverse applications and interactions that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)22-12-14-23-13-11-21-18(23)17-5-3-4-10-20-17/h3-11,13H,2,12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJCZUNEKOHKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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